(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium dihydrogen phosphate
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Overview
Description
(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium dihydrogen phosphate is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a chloro-nitrophenyl azo group, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium dihydrogen phosphate typically involves a multi-step process. The initial step often includes the diazotization of 2-chloro-4-nitroaniline, followed by coupling with N-ethyl-N-(2-hydroxypropyl)dimethylammonium chloride. The reaction conditions usually require a controlled temperature environment and the presence of a catalyst to facilitate the azo coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to maximize yield and minimize by-products. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium dihydrogen phosphate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The conditions vary but often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amino-substituted compounds .
Scientific Research Applications
(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium dihydrogen phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its azo group
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The chloro-nitrophenyl azo group can interact with enzymes and proteins, inhibiting their activity. This interaction often involves the formation of covalent bonds with active site residues, leading to the inhibition of enzyme function.
Comparison with Similar Compounds
Similar Compounds
- (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)dimethylammonium chloride
- (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium bromide
Uniqueness
The uniqueness of (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium dihydrogen phosphate lies in its specific structural features, such as the presence of a hydroxypropyl group, which enhances its solubility and reactivity compared to similar compounds .
Properties
CAS No. |
85187-98-0 |
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Molecular Formula |
C21H29ClN5O3.H2O4P C21H31ClN5O7P |
Molecular Weight |
531.9 g/mol |
IUPAC Name |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;dihydrogen phosphate |
InChI |
InChI=1S/C21H29ClN5O3.H3O4P/c1-5-25(12-13-27(3,4)15-16(2)28)18-8-6-17(7-9-18)23-24-21-11-10-19(26(29)30)14-20(21)22;1-5(2,3)4/h6-11,14,16,28H,5,12-13,15H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI Key |
GUQQXIYHBBBEDA-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(C)CC(C)O)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.OP(=O)(O)[O-] |
Origin of Product |
United States |
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